3-Chloro Fenofibric Acid-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

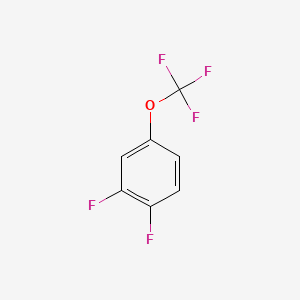

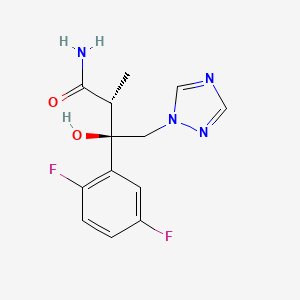

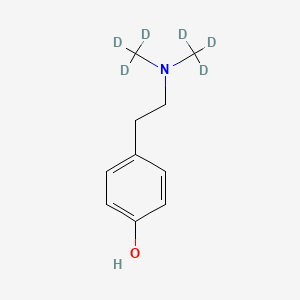

3-Chloro Fenofibric Acid-d6 is the labelled analogue of 3-Chloro Fenofibric Acid, which is an impurity of Fenofibric Acid . It is an active metabolite of fenofibrate and is a PPAR activator .

Synthesis Analysis

A sensitive, high-throughput, and economic liquid chromatographic method for the determination of fenofibric acid in human plasma was developed and validated by ultraviolet detection and tandem mass spectrometry . Fenofibric acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step .Molecular Structure Analysis

The molecular formula of this compound is C17H9D6ClO4 . The IUPAC name is 2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a melting point of 118-120 °C and is slightly soluble in Chloroform and Methanol .Scientific Research Applications

Analytical Method Development and Pharmacokinetics

Rapid, Sensitive Analytical Methods : The development of rapid, sensitive ultra-performance liquid chromatography mass spectrometric methods for determining fenofibric acid in human plasma utilizes 3-Chloro Fenofibric Acid-d6 as an internal standard. These methods have been validated and employed in pharmacokinetic studies to assess the drug's behavior in the human body after oral administration of fenofibrate. Such methods offer precision, accuracy, and efficiency in drug monitoring and pharmacokinetic evaluations, crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profiles (Dubey et al., 2010).

Pharmacological Studies

Metabolism and Toxicity Studies : Investigations into the metabolism and potential toxicity of fenofibric acid include examining its photodegradation and interaction with hydroxyl radicals. These studies are vital for evaluating the environmental impact and degradation pathways of pharmaceutical compounds. Understanding the metabolites formed during these processes helps in assessing the drug's stability and identifying any potential toxic by-products that could affect both human health and the environment (Santiago et al., 2011).

Drug Delivery Research

Optimization of Formulation : Research into optimizing drug formulations has led to the development of multi-particulate modified release systems for Fenofibric acid. These systems aim to enhance bioavailability and control the drug release rate, improving therapeutic efficacy and patient compliance. By employing advanced formulation strategies, such as the use of Wurster (Bottom spray fluid bed coating) process, researchers can effectively manipulate the drug release profiles to meet specific therapeutic needs (Mukkala et al., 2018).

Bioanalytical Method Validation

Bioequivalence and Pharmacokinetic Analysis : Validated high-performance liquid chromatography methods for determining fenofibric acid in human plasma support bioequivalence and pharmacokinetic studies. These methods facilitate the comparison of new formulations with existing ones, ensuring that new or generic versions of fenofibrate provide the same therapeutic benefits as the original. The development of such analytical techniques is critical for regulatory approval and market entry of new pharmaceutical products (Shah et al., 2014).

Mechanism of Action

Target of Action

3-Chloro Fenofibric Acid-d6 is a deuterated form of Fenofibric Acid , which is a derivative of fibric acid . The primary target of Fenofibric Acid is the Peroxisome Proliferator Activated Receptor alpha (PPARα) . PPARα plays a crucial role in the regulation of lipid metabolism, and its activation is used to lower LDL-C, total cholesterol, triglycerides, and Apo B, while increasing HDL-C in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Safety and Hazards

properties

IUPAC Name |

2-[4-(3-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVJAFWQBLUTA-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)